5-Fluoro-3-(4-methoxyphenyl)benzoic acid
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Description
5-Fluoro-3-(4-methoxyphenyl)benzoic acid is a compound that is used as an intermediate in organic synthesis and pharmaceutical intermediates . It has a molecular weight of 246.23 and a molecular formula of C14H11FO3 .
Synthesis Analysis
The synthesis of similar compounds often involves chemical transformations. For instance, 4-methoxybenzoic acid can be converted to 4-methoxybenzoate via Fischer’s esterification, which then undergoes hydrazinolysis. The resulting hydrazide can be cyclized with phenyl isothiocyanate to form an intermediate, which can then be transformed into the desired compound .Molecular Structure Analysis
The molecular structure of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid can be represented by the canonical SMILES string: COC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O . Further analysis of the structure can be done using techniques like X-Ray crystal structure determination .Physical And Chemical Properties Analysis
5-Fluoro-3-(4-methoxyphenyl)benzoic acid is a compound with a molecular weight of 246.23 and a molecular formula of C14H11FO3 . More detailed physical and chemical properties can be determined using various analytical techniques .Scientific Research Applications
Antiviral Research
- Field : Medicinal Chemistry
- Application : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide showed potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Anticancer Research
- Field : Medicinal Chemistry
- Application : A set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives were synthesized and investigated for their anticancer activity towards a panel of four human cancer cell lines .
- Results : Among the synthesized compounds, some demonstrated more promising anticancer activity than the standard .
properties
IUPAC Name |
3-fluoro-5-(4-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVPQPRHGUBPRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689171 |
Source
|
Record name | 5-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(4-methoxyphenyl)benzoic acid | |
CAS RN |
1261903-69-8 |
Source
|
Record name | 5-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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